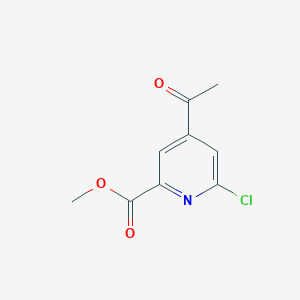
Methyl 4-acetyl-6-chloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-acetyl-6-chloropyridine-2-carboxylate is an organic compound belonging to the pyridine family It is characterized by the presence of a methyl ester group at the 2-position, an acetyl group at the 4-position, and a chlorine atom at the 6-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetyl-6-chloropyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-chloropyridine-2-carboxylate.
Acetylation: The acetyl group is introduced at the 4-position using acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions: Methyl 4-acetyl-6-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
Nucleophilic Substitution: Products include 6-amino or 6-thio derivatives of the original compound.
Reduction: The major product is Methyl 4-(1-hydroxyethyl)-6-chloropyridine-2-carboxylate.
Oxidation: The major product is 4-acetyl-6-chloropyridine-2-carboxylic acid.
科学研究应用
Methyl 4-acetyl-6-chloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 4-acetyl-6-chloropyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
相似化合物的比较
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 2-chloropyridine-4-carboxylate
- Methyl 2,6-dichloropyridine-4-carboxylate
Comparison:
- Methyl 6-chloropyridine-2-carboxylate: Lacks the acetyl group, making it less reactive in certain nucleophilic substitution reactions.
- Methyl 2-chloropyridine-4-carboxylate: The chlorine atom is positioned differently, affecting its reactivity and the types of reactions it undergoes.
- Methyl 2,6-dichloropyridine-4-carboxylate: Contains an additional chlorine atom, which can lead to different substitution patterns and reactivity.
属性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC 名称 |
methyl 4-acetyl-6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)6-3-7(9(13)14-2)11-8(10)4-6/h3-4H,1-2H3 |
InChI 键 |
YGJMSOIVABJRBD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=NC(=C1)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


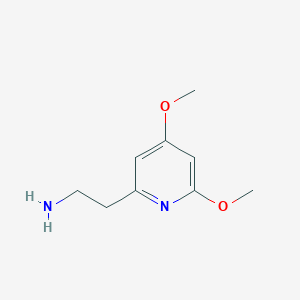
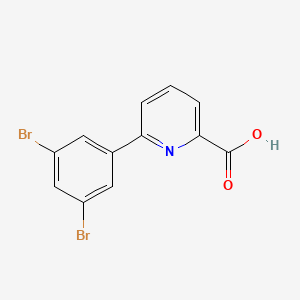
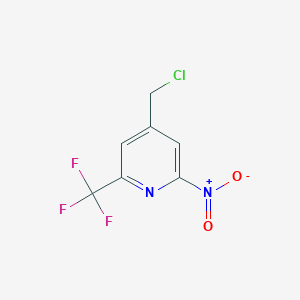
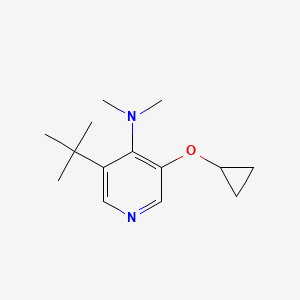
![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)
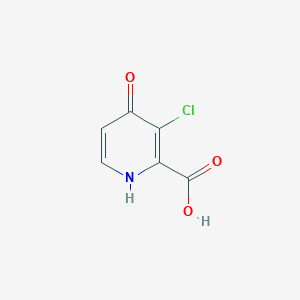

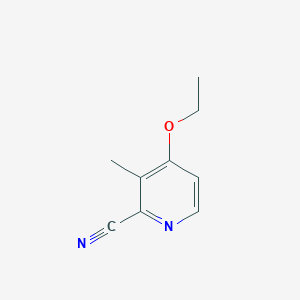
![potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14854651.png)
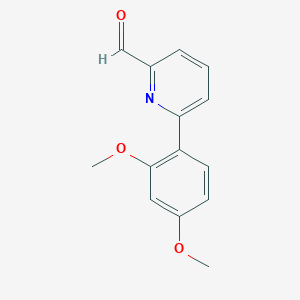
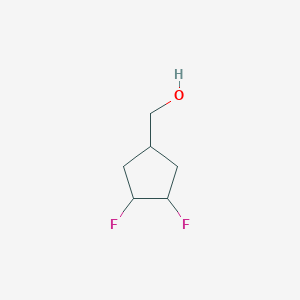
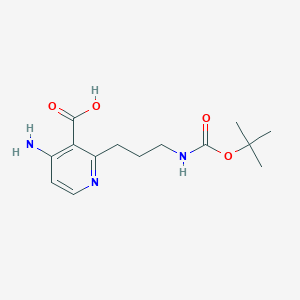
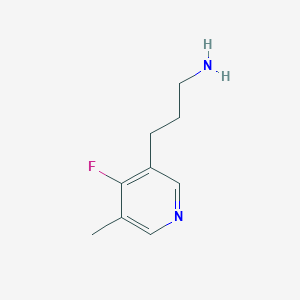
![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)
